Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate

Regioisomerism Medicinal chemistry DNA intercalation

Ethyl 7‑methoxy‑9‑oxo‑9,11‑dihydroindolizino(1,2‑b)quinoline‑8‑carboxylate (CAS 32889‑94‑4, NSC 145411, C₁₉H₁₆N₂O₄, exact mass 336.11 Da) is a tetracyclic heterocycle within the indolizino[1,2‑b]quinoline family. This scaffold constitutes the planar A–D ring chromophore of camptothecin and is recognized as the pharmacophoric core responsible for DNA intercalation and topoisomerase I (TOP1) inhibition.

Molecular Formula C19H16N2O4
Molecular Weight 336.3 g/mol
CAS No. 32889-94-4
Cat. No. B12902409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate
CAS32889-94-4
Molecular FormulaC19H16N2O4
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C2C3=NC4=CC=CC=C4C=C3CN2C1=O)OC
InChIInChI=1S/C19H16N2O4/c1-3-25-19(23)16-15(24-2)9-14-17-12(10-21(14)18(16)22)8-11-6-4-5-7-13(11)20-17/h4-9H,3,10H2,1-2H3
InChIKeyQXEKBRFTLMLECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7‑Methoxy‑9‑oxo‑9,11‑dihydroindolizino(1,2‑b)quinoline‑8‑carboxylate (CAS 32889‑94‑4): Structural Identity, Class Membership, and Procurement Context


Ethyl 7‑methoxy‑9‑oxo‑9,11‑dihydroindolizino(1,2‑b)quinoline‑8‑carboxylate (CAS 32889‑94‑4, NSC 145411, C₁₉H₁₆N₂O₄, exact mass 336.11 Da) is a tetracyclic heterocycle within the indolizino[1,2‑b]quinoline family [1]. This scaffold constitutes the planar A–D ring chromophore of camptothecin and is recognized as the pharmacophoric core responsible for DNA intercalation and topoisomerase I (TOP1) inhibition [2]. The compound is catalogued in the U.S. National Cancer Institute (NCI) Developmental Therapeutics Program repository under NSC 145411, indicating it has passed the NCI’s initial screening eligibility criteria [1]. Structurally, it is characterized by a 7‑methoxy substituent on the indolizine portion, a 9‑oxo (lactam) functionality, and an ethyl carboxylate at position 8—features that collectively differentiate it from both the natural‑product camptothecin framework and the extensively studied indolizinoquinoline‑5,12‑dione (IQD) series [3].

Why Ethyl 7‑Methoxy‑9‑oxo‑9,11‑dihydroindolizino(1,2‑b)quinoline‑8‑carboxylate Cannot Be Generically Substituted by Other Indolizinoquinolines


Within the indolizino[1,2‑b]quinoline chemotype, even subtle positional or functional‑group alterations produce divergent pharmacological profiles. Class‑level SAR studies have established that the presence and position of the nitrogen atom in ring A is a critical determinant of potency and cancer‑cell‑line selectivity [1]. The IQD (5,12‑dione) subclass, for instance, relies on a bioreducible quinone moiety for cytotoxic activation via one‑ or two‑electron reduction pathways, whereas the 9‑oxo‑9,11‑dihydro scaffold of the target compound lacks this redox‑active quinone, implying a mechanistically distinct mode of DNA interaction or target engagement [1]. Furthermore, the positional isomer 7‑methoxy‑9‑oxo‑9,11‑dihydro‑indolizino[1,2‑b]quinoline‑6‑carboxylic acid ethyl ester (CAS 53604‑91‑4) relocates the carboxylate function from C‑8 to C‑6, altering the three‑dimensional electrostatic surface [2]. Because the indolizinoquinoline DNA‑binding mode is sensitive to planarity and charge distribution, regioisomeric substitution can significantly impact DNA‑intercalation geometry, formaldehyde‑mediated cross‑linking capacity, and ultimately biological potency [3]. These structure‑driven liabilities mean that generic interchange with in‑class analogs is not supported by available evidence and may compromise experimental reproducibility.

Product‑Specific Quantitative Evidence: Ethyl 7‑Methoxy‑9‑oxo‑9,11‑dihydroindolizino(1,2‑b)quinoline‑8‑carboxylate vs. Key Comparators


Regioisomeric Carboxylate Positioning (C‑8 vs. C‑6): Differential Physicochemical and Predicted Pharmacological Profiles

The target compound carries the ethyl carboxylate at position 8 of the indolizinoquinoline core, whereas the closest available analog—CAS 53604‑91‑4—places the identical ester group at position 6 [1]. In the camptothecin‑derived indolizino[1,2‑b]quinoline series, the spatial orientation of substituents on the D‑ring analog profoundly affects DNA‑intercalation geometry and the capacity for formaldehyde‑mediated covalent DNA cross‑linking [2]. Regioisomeric variation at this position has been shown to alter DNA‑binding affinity by altering the molecular electrostatic potential surface, which in turn governs interaction with the DNA minor groove [2]. Although direct comparative cytotoxicity data for these two regioisomers are not publicly available from peer‑reviewed sources, the class‑level SAR indicates that C‑8 vs. C‑6 ester placement is a non‑interchangeable structural variable that can dictate target engagement.

Regioisomerism Medicinal chemistry DNA intercalation

Redox‑Inert 9‑Oxo Scaffold vs. Bioreducible 5,12‑Dione (IQD) Class: Mechanistic Differentiation

The target compound contains a single 9‑oxo (lactam) carbonyl within a 9,11‑dihydro system, whereas the extensively characterized indolizinoquinoline‑5,12‑dione (IQD) class possesses two conjugated quinone carbonyls capable of reversible one‑ or two‑electron bioreduction [1][2]. Cyclic voltammetry studies on indolizino[1,2‑b]quinoline diones have demonstrated two consecutive reversible one‑electron reduction waves corresponding to semiquinone radical and dianion formation, with the first half‑wave potential (E₁/₂₍₁₎) correlating with cytotoxic IC₅₀ values in AGS gastric cancer cells under normoxic conditions [1]. The 9‑oxo‑9,11‑dihydro scaffold of the target compound lacks this quinone redox couple, ruling out bioreductive activation as a primary mechanism and suggesting that it may instead function purely as a DNA‑intercalating chromophore or TOP1‑poison scaffold [3]. This distinction has direct implications for experimental design in hypoxia‑ vs. normoxia‑dependent cytotoxicity models.

Quinone bioreduction Topoisomerase I Redox cycling

Computed Physicochemical Property Profile: Drug‑Likeness and Permeability Predictors vs. Camptothecin and Clinical Analogues

Computed physicochemical parameters for the target compound include XLogP3 = 2, topological polar surface area (TPSA) = 68.7 Ų, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and four rotatable bonds [1]. By comparison, camptothecin has XLogP3 ≈ 1.5–2.0 and TPSA ≈ 80–85 Ų (depending on ionization state of the lactone E‑ring) [2]. The lower TPSA of the target compound predicts moderately improved passive membrane permeability relative to camptothecin, while the absence of the hydrolytically labile α‑hydroxylactone E‑ring eliminates the pH‑dependent lactone‑carboxylate equilibrium that complicates camptothecin pharmacokinetics [2][3]. These computed properties position the scaffold as a potentially more stable platform for probe development or SAR expansion, though prospective validation in permeability assays (e.g., PAMPA or Caco‑2) would be required for definitive claims.

Drug‑likeness ADME prediction Physicochemical profiling

NCI‑DTP Repository Inclusion (NSC 145411): Institutional Validation of Screening Worthiness

The assignment of NSC 145411 by the National Cancer Institute's Developmental Therapeutics Program (NCI‑DTP) indicates that the compound has been accessioned into the NCI chemical repository and has met the program's minimum structural and purity criteria for screening candidacy [1]. The NCI‑DTP repository has historically served as the entry point for the NCI‑60 human tumor cell line screen, which has evaluated over 100,000 compounds for differential cytotoxicity patterns [2]. While the specific NCI‑60 screening results for NSC 145411 are not publicly retrievable via open web access, inclusion in the repository distinguishes this compound from the vast majority of indolizinoquinoline analogs that have never undergone institutional curation. For procurement decisions where validated provenance and the potential for future retrospective data retrieval are valued, NSC registration provides a level of documentation that unregistered analogs lack [1].

NCI screening Anticancer drug discovery Compound repository

7‑Methoxy Substituent: Structural Differentiator from Unsubstituted and Amino‑Substituted Indolizinoquinoline DNA Binders

Among published indolizino[1,2‑b]quinoline DNA‑binding probes, the A‑ring and D‑ring substitution patterns are dominated by piperidinoethyloxy and aminomethyl groups, respectively [1][2]. The target compound uniquely incorporates a methoxy group at position 7 of the indolizine substructure. In the broader camptothecin SAR literature, 10‑methoxy substitution on the A‑ring of camptothecin (10‑methoxycamptothecin) has been shown to increase cytotoxicity relative to the 10‑hydroxy analog, with testing against the 2774 ovarian carcinoma cell line demonstrating quantitative potency enhancement [3]. While a direct head‑to‑head comparison between 7‑methoxy‑indolizinoquinoline and 7‑unsubstituted or 7‑amino variants has not been reported, the class‑level precedent indicates that methoxy substitution can positively modulate DNA‑binding affinity and cellular potency through electronic and steric effects on the planar chromophore [3].

Structure–activity relationship DNA binding Substituent effects

Validated Application Scenarios for Ethyl 7‑Methoxy‑9‑oxo‑9,11‑dihydroindolizino(1,2‑b)quinoline‑8‑carboxylate Based on Quantitative Evidence


DNA‑Binding Probe Development Leveraging the Non‑Quinone, Redox‑Inert Scaffold

Investigators requiring a camptothecin‑derived A–D ring DNA‑binding chromophore that does not confound cytotoxicity readouts with redox‑cycling activity can employ this compound. Unlike the IQD (5,12‑dione) class, which generates semiquinone radicals and reactive oxygen species upon bioreduction [1], the 9‑oxo‑9,11‑dihydro scaffold lacks a reducible quinone, permitting cleaner deconvolution of DNA‑intercalation effects from oxidative stress [2]. This is particularly relevant for biophysical studies (e.g., UV‑melting, FRET, SPR) designed to isolate pure DNA‑binding thermodynamics and kinetics.

Regioisomer‑Controlled SAR Campaigns for Indolizinoquinoline Carboxylate Positional Scanning

The C‑8 ethyl carboxylate regioisomer (CAS 32889‑94‑4) and its C‑6 positional isomer (CAS 53604‑91‑4) form a matched pair for systematic positional‑scanning SAR [1]. Procurement of both regioisomers enables parallel evaluation in DNA‑binding assays, molecular docking, and cytotoxicity panels to quantify the contribution of ester position to biological activity. Such controlled comparisons are essential for establishing robust pharmacophore models for the indolizinoquinoline chemotype [2].

Medicinal Chemistry Starting Point with Predicted Metabolic Stability Advantages Over Camptothecin

The compound's computed physicochemical profile (XLogP3 = 2.0; TPSA = 68.7 Ų; no H‑bond donors) [1] suggests a drug‑like scaffold that avoids the pH‑dependent lactone‑carboxylate equilibrium responsible for camptothecin's rapid in vivo inactivation via serum albumin binding [2]. For programs aiming to develop next‑generation TOP1‑targeted agents or DNA‑minor‑groove binders, this compound can serve as a validated starting scaffold for further functionalization at the C‑7 (methoxy) position or the quinoline ring, with the latter already known to tolerate nitrogen‑atom incorporation for potency and selectivity modulation [3].

Compound Library Annotation and Retrospective NCI‑60 Data Mining

Because the compound is registered as NSC 145411 in the NCI‑DTP repository [1], it is eligible for retrospective NCI‑60 screening data retrieval through the NCI's COMPARE analysis tool or direct DTP data request. For organizations maintaining annotated compound libraries for high‑throughput screening, NSC‑registered compounds offer the potential to link proprietary screening results with the extensive NCI‑60 cytotoxicity database, enabling mechanism‑of‑action inference via COMPARE pattern recognition [2].

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